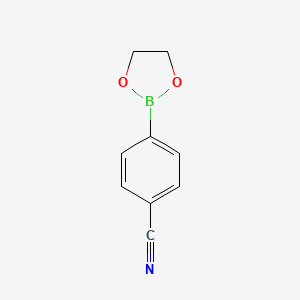

4-(1,3,2-Dioxaborolan-2-yl)benzonitrile

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 171364-82-2) is a boronic ester derivative featuring a benzonitrile moiety and a pinacol-protected boronate group. Its molecular formula is C₁₃H₁₆BNO₂, with a molecular weight of 229.08 g/mol . The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability of the pinacol boronate group and the electron-withdrawing nature of the nitrile substituent, which enhances its reactivity in aryl-aryl bond formation . Applications span organic synthesis, materials science (e.g., fluorescent dyes, charge-transfer dyads), and medicinal chemistry (e.g., PET imaging precursors) .

Properties

Molecular Formula |

C9H8BNO2 |

|---|---|

Molecular Weight |

172.98 g/mol |

IUPAC Name |

4-(1,3,2-dioxaborolan-2-yl)benzonitrile |

InChI |

InChI=1S/C9H8BNO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4H,5-6H2 |

InChI Key |

VHDDPRSTDANHBU-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCCO1)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 870238-67-8)

- Molecular Formula: C₁₃H₁₅BFNO₂

- Molecular Weight : 247.07 g/mol

- Key Feature : Fluorine at the 2-position introduces electron-withdrawing effects, enhancing electrophilicity of the boron center. This increases coupling efficiency in palladium-catalyzed reactions compared to the parent compound. Applications include synthesis of fluorinated biaryls for pharmaceuticals .

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 1218790-13-6)

- Molecular Formula: C₁₃H₁₄BClFNO₂

- Molecular Weight : 297.53 g/mol

- Key Feature : Chlorine and fluorine substituents create a sterically hindered and electronically deactivated system. This compound is specialized for synthesizing halogenated heterocycles in agrochemical research .

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 863868-22-8)

- Molecular Formula: C₁₄H₁₈BNO₂

- Molecular Weight : 243.11 g/mol

- Key Feature : Methyl group at the 4-position provides steric bulk, reducing reactivity in cross-coupling but improving stability for storage. Used in iterative coupling reactions for dendritic polymers .

Physical and Chemical Properties

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |

|---|---|---|---|---|

| 4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzonitrile | 117–118* | N/A | 1.12 (est.) | THF, DMF, DCM |

| 2-Fluoro-4-substituted analog | N/A | N/A | 1.18 (est.) | DMSO, Ethanol |

| 2-Chloro-4-fluoro-5-substituted | N/A | N/A | 1.25 (est.) | Toluene, Ether |

*Reported for enantiomerically enriched cyclopropane derivative .

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Groups (EWGs): Nitrile and fluorine substituents activate the boronic ester, accelerating transmetallation in Suzuki reactions. For example, 4-cyanophenyl derivatives achieve >85% yield in coupling with aryl halides .

- Steric Hindrance : Methyl or chloro substituents reduce reaction rates but improve regioselectivity. The 4-methyl analog requires elevated temperatures (80–100°C) for efficient coupling .

- Enantioselectivity : Chiral dioxaborolane derivatives (e.g., cyclopropane-containing analogs) exhibit high enantiomeric excess (94% ee) in asymmetric syntheses, underscoring their utility in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.